

Application Note: High-Sensitivity GC-MS Analysis of Tetradecane in Diverse Environmental Matrices

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Compound of Interest

Compound Name:	Tetradecane
CAS No.:	90622-46-1
Cat. No.:	B7790310

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Abstract

This application note presents a robust and validated methodology for the determination of **tetradecane** in various environmental samples, including water and soil, using Gas Chromatography-Mass Spectrometry (GC-MS). **Tetradecane**, a saturated hydrocarbon, is a component of diesel fuel and other petroleum products, making it a key indicator of environmental contamination. The protocols detailed herein provide a comprehensive workflow, from sample collection and preparation to instrumental analysis and data interpretation. This guide is intended for researchers, environmental scientists, and analytical chemists requiring a reliable method for trace-level quantification of **tetradecane**.

Introduction: The Environmental Significance of Tetradecane

Tetradecane (n-C₁₄H₃₀) is an aliphatic hydrocarbon that can be introduced into the environment through various means, including industrial discharges, petroleum spills, and

leaking underground storage tanks. Its presence in soil and water can have detrimental effects on ecosystems and potentially human health. Accurate and sensitive monitoring of **tetradecane** is crucial for environmental assessment, remediation efforts, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high selectivity and sensitivity for the detection of organic compounds in complex matrices.^{[1][2]}

Analytical Strategy: A Multi-faceted Approach

The successful analysis of **tetradecane** in environmental samples hinges on a carefully designed workflow that addresses the unique challenges posed by different matrices. This application note outlines distinct protocols for water and soil samples, each optimized for maximum recovery and analytical precision.

Key considerations in method development include:

- **Matrix Complexity:** Environmental samples are inherently complex, containing a multitude of organic and inorganic compounds that can interfere with the analysis.
- **Analyte Volatility:** **Tetradecane's** volatility influences the choice of extraction and introduction techniques.
- **Sensitivity Requirements:** Trace-level detection is often necessary to meet regulatory guidelines and for early-stage contamination assessment.

The following diagram illustrates the overarching analytical workflow:

Figure 1. General workflow for the analysis of **tetradecane** in environmental samples.

Methodology for Water Samples

For aqueous matrices, two primary extraction techniques are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is generally preferred for its efficiency, reduced solvent consumption, and potential for automation.

Sample Collection and Preservation

Collect water samples in amber glass bottles with PTFE-lined caps to minimize analyte loss and photodegradation. If residual chlorine is present, quench with ascorbic acid. Preserve samples by acidifying to a pH < 2 with hydrochloric acid and store at $\leq 4^{\circ}\text{C}$.^[3] The holding time under these conditions is 14 days.^[3]

Solid-Phase Extraction (SPE) Protocol

SPE provides a robust method for extracting and concentrating **tetradecane** from water samples.^[4]^[5]^[6]

Materials:

- SPE cartridges (e.g., C18, 500 mg, 6 mL)
- SPE vacuum manifold
- Methanol (HPLC grade)
- Deionized water
- Dichloromethane (GC grade)
- Nitrogen gas for evaporation

Protocol:

- Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.^[7]
- Loading: Pass a known volume of the water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
- Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any polar impurities.
- Drying: Dry the cartridge by drawing air or nitrogen through it for 10-15 minutes.

- Elution: Elute the trapped **tetradecane** with two 3 mL aliquots of dichloromethane into a collection vial.
- Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
- Analysis: The concentrated extract is now ready for GC-MS analysis.

Liquid-Liquid Extraction (LLE) Protocol (Alternative)

Materials:

- Separatory funnel (1 L)
- Dichloromethane (GC grade)
- Sodium sulfate (anhydrous)

Protocol:

- Pour 500 mL of the water sample into a 1 L separatory funnel.
- Add 50 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the pressure.
- Allow the layers to separate and drain the organic (bottom) layer into a flask.
- Repeat the extraction twice more with fresh 50 mL portions of dichloromethane, combining the organic extracts.
- Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL.

Methodology for Soil and Sediment Samples

For solid matrices, ultrasonic extraction is an effective technique for desorbing **tetradecane** from the sample particles.^{[8][9][10]}

Sample Collection and Preservation

Collect soil or sediment samples in wide-mouthed glass jars with PTFE-lined lids. Store samples at $\leq 4^{\circ}\text{C}$ to minimize microbial degradation of hydrocarbons.

Ultrasonic Extraction Protocol

This method utilizes ultrasonic energy to enhance the extraction of hydrocarbons from solid matrices.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

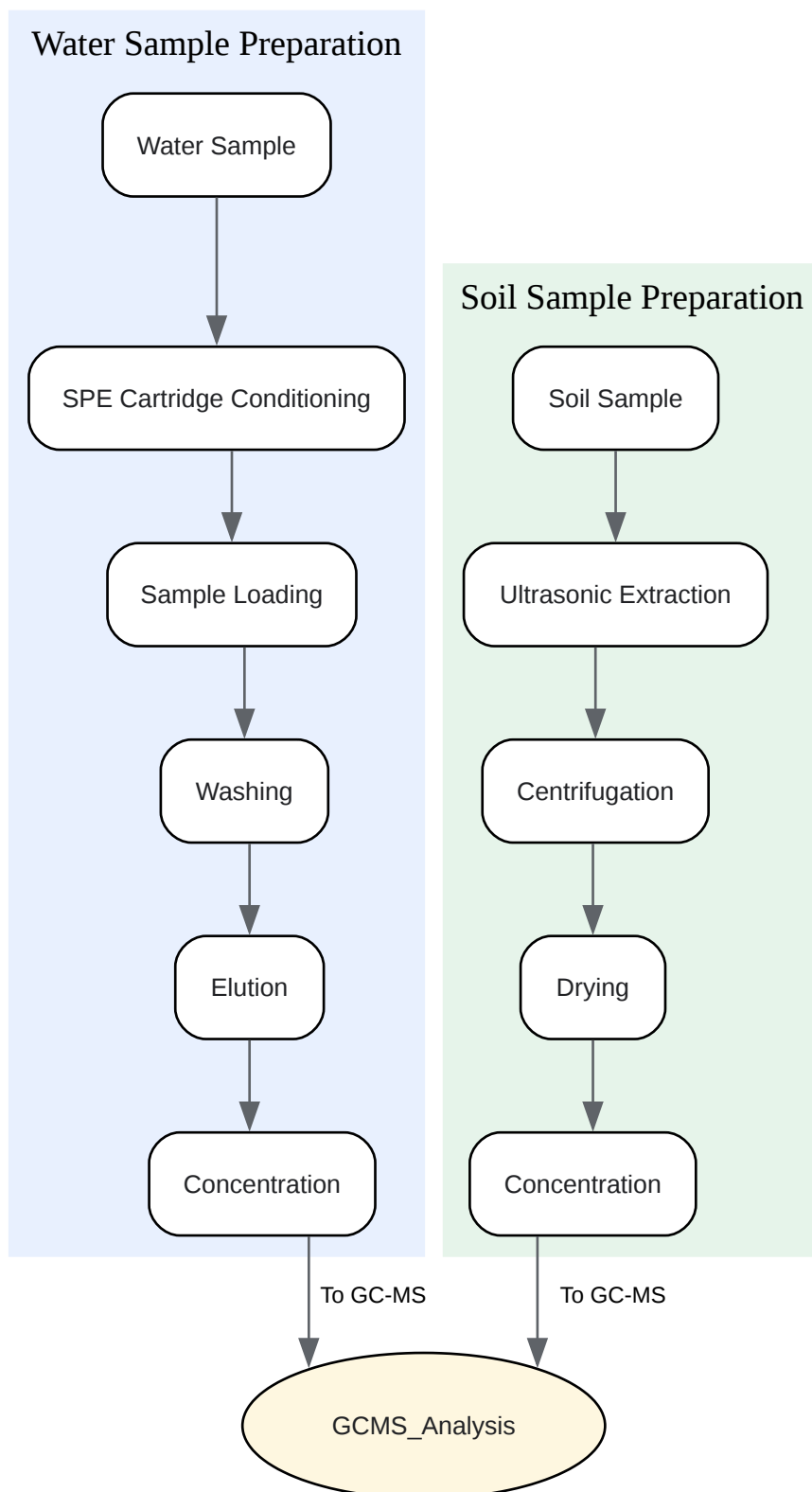
Materials:

- Ultrasonic bath or probe sonicator
- Centrifuge
- Dichloromethane (GC grade)
- Acetone (HPLC grade)
- Anhydrous sodium sulfate

Protocol:

- Weigh approximately 10 g of the homogenized soil sample into a beaker.
- Add a surrogate standard and 20 mL of a 1:1 mixture of acetone and dichloromethane.
- Place the beaker in an ultrasonic bath and sonicate for 15 minutes.
- Decant the solvent into a collection flask.
- Repeat the extraction two more times with fresh solvent.
- Combine the extracts and centrifuge to remove fine particles.
- Dry the extract by passing it through anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL.

The following diagram illustrates the sample preparation workflows:



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Figure 2. Detailed workflows for water and soil sample preparation.

GC-MS Instrumental Analysis

The prepared extracts are analyzed using a GC-MS system. The following table provides a validated set of instrumental parameters.

Parameter	Setting	Rationale
Gas Chromatograph		
Injection Mode	Splitless	To maximize sensitivity for trace-level analysis.
Inlet Temperature	280 °C	Ensures complete volatilization of tetradecane.
Carrier Gas	Helium	Provides good chromatographic resolution.
Flow Rate	1.0 mL/min (Constant Flow)	Optimizes separation efficiency.
Column	DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent	A non-polar column suitable for hydrocarbon analysis. [1]
Oven Program	Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)	Provides good separation of tetradecane from other hydrocarbons.
Mass Spectrometer		
Ion Source Temp.	230 °C	Standard temperature for electron ionization.
Quadrupole Temp.	150 °C	Standard temperature for the quadrupole.
Ionization Mode	Electron Ionization (EI) at 70 eV	Standard ionization energy for creating reproducible mass spectra.
Acquisition Mode	Selected Ion Monitoring (SIM) and Full Scan	SIM mode for high sensitivity quantification, Full Scan for confirmation.
SIM Ions for Tetradecane	m/z 57, 71, 85	Characteristic fragment ions of tetradecane. [12]
Internal Standard	e.g., n-C14-d30	A deuterated analog is ideal for correcting for matrix effects

and variations in instrument response.[1]

Quality Assurance and Quality Control (QA/QC)

A robust QA/QC protocol is essential for generating reliable and defensible data.[2][13]

- Method Blank: An analyte-free matrix processed alongside the samples to check for contamination.
- Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of **tetradecane** to assess method accuracy.
- Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample spiked with a known concentration of **tetradecane** to evaluate matrix effects on accuracy and precision.
- Surrogate Standards: Compounds similar to the analyte of interest added to every sample to monitor extraction efficiency.
- Calibration: A multi-point calibration curve should be generated with a correlation coefficient (r^2) of ≥ 0.995 .

Data Analysis and Interpretation

Quantification of **tetradecane** is performed using the internal standard method. The concentration is calculated by comparing the response of the target analyte to the response of the internal standard. The identification of **tetradecane** is confirmed by comparing the retention time and the relative abundances of the qualifier ions to those of an authentic standard.

Conclusion

The methodologies presented in this application note provide a comprehensive and validated approach for the analysis of **tetradecane** in environmental samples using GC-MS. The detailed protocols for sample preparation and instrumental analysis, coupled with a stringent QA/QC regimen, ensure the generation of high-quality, reliable data for environmental monitoring and assessment.

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